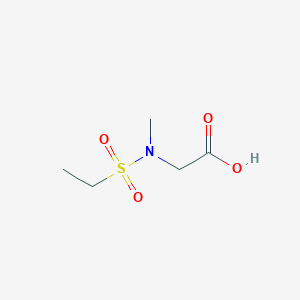
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). It is used to protect materials, especially polymers, from degradation caused by ultraviolet (UV) light. This compound is composed of nitroxyl radicals, which are effective in stabilizing materials against the harmful effects of UV radiation .
Wirkmechanismus
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is primarily targeted towards the construction of redox polymers for organic radical batteries . It is a stable organic radical well known as a building block for these polymers .
Mode of Action
This compound interacts with its targets by being incorporated into the polymer structure . This is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability . The compound can be implemented into a conductive polymer structure .
Biochemical Pathways
The compound affects the electrochemical properties of the polymers it is incorporated into . The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .
Pharmacokinetics
The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .
Result of Action
The result of the compound’s action is the creation of conductive polymers with high redox potential and theoretical specific capacity . These polymers are used in organic electronics due to their electrochemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used in long-life materials with low release rate, such as metal, wooden and plastic construction and building materials . It is also used in indoor materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment . Furthermore, it is used in outdoor materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .
Biochemische Analyse
Biochemical Properties
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins . These processes can affect the compound’s localization or accumulation within cells .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzene-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ continuous-flow processes to enhance efficiency and scalability. For instance, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction, achieving high purity and yield .
Analyse Chemischer Reaktionen
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is unique due to its high efficiency as a UV stabilizer and its ability to maintain stability under various conditions. Similar compounds include:
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Another hindered amine light stabilizer with similar applications.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A related compound used as a radical scavenger and stabilizer.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Known for its molecular structure and kinetic behavior, used in similar applications.
Eigenschaften
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O4/c1-23(2)13-17(14-24(3,4)27-23)31-21(29)19-11-9-10-12-20(19)22(30)32-18-15-25(5,6)28-26(7,8)16-18/h9-12,17-18,27-28H,13-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQTKKFMWPCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(NC(C3)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334400 | |
| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30538-88-6 | |
| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)

![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)


![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2524565.png)


![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)
![N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2524572.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
